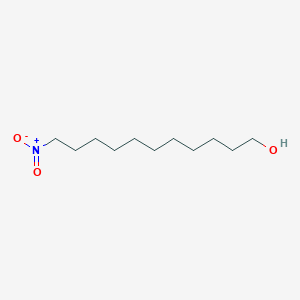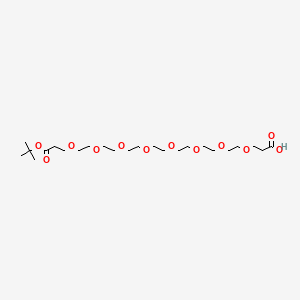![molecular formula C16H19F4NO4 B13714539 3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13714539.png)
3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a fluoro-substituted phenyl ring, and a butyric acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid typically involves multiple steps, starting from commercially available precursors. The process often includes:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the butyric acid moiety: This can be achieved through various methods, including the use of Grignard reagents or other organometallic compounds.
Introduction of the fluoro-substituted phenyl ring: This step may involve the use of fluorinated benzene derivatives and appropriate coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoro-substituted phenyl ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid involves its interaction with molecular targets such as enzymes and receptors. The presence of the Boc-protected amino group and the fluoro-substituted phenyl ring can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-5-(trifluoromethyl)benzoic acid
- 4-(Boc-amino)-3-fluorobutyric acid
- 3-(Boc-amino)-4-(trifluoromethyl)phenylacetic acid
Uniqueness
3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid is unique due to the combination of its Boc-protected amino group, fluoro-substituted phenyl ring, and butyric acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C16H19F4NO4 |
|---|---|
Poids moléculaire |
365.32 g/mol |
Nom IUPAC |
4-[3-fluoro-5-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C16H19F4NO4/c1-15(2,3)25-14(24)21-12(8-13(22)23)6-9-4-10(16(18,19)20)7-11(17)5-9/h4-5,7,12H,6,8H2,1-3H3,(H,21,24)(H,22,23) |
Clé InChI |
BITRVNYUZLRNPB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)C(F)(F)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13714499.png)
![4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol](/img/structure/B13714507.png)







